molecular formula C7H10N2O B8715270 1-But-3-ynyl-imidazolidin-2-one

1-But-3-ynyl-imidazolidin-2-one

Cat. No.: B8715270
M. Wt: 138.17 g/mol
InChI Key: WQZHMFBBLNVPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These compounds share the imidazolidin-2-one core but differ in substituents, which influence their physicochemical properties, applications, and safety profiles.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-but-3-ynylimidazolidin-2-one

InChI

InChI=1S/C7H10N2O/c1-2-3-5-9-6-4-8-7(9)10/h1H,3-6H2,(H,8,10)

InChI Key

WQZHMFBBLNVPDE-UHFFFAOYSA-N

Canonical SMILES

C#CCCN1CCNC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights key structural differences and molecular properties of imidazolidinone derivatives from the evidence:

Compound Name (CAS No.) Substituents/Functional Groups Molecular Formula Molecular Weight Key Features (XLogP3, H-bond donors/acceptors) References
1,3-Dimethyl-2-imidazolidinone (000000020268) Methyl groups at N1 and N3 C₅H₁₀N₂O 114.15 XLogP3: ~0.5; H-donors: 1; H-acceptors: 2
1-(1H-imidazol-2-yl)-3-methylbut-2-en-1-one (61985-33-9) Conjugated enone, imidazole ring C₈H₁₀N₂O 150.18 Not reported; likely higher polarity
1-[2-[[2-Hydroxy-3-(2-propen-1-yloxy)propyl]amino]ethyl]-2-imidazolidinone (85356-84-9) Hydroxypropylamino-ethyl, allyloxy group C₁₁H₂₁N₃O₃ 243.30 XLogP3: -1.2; H-donors: 3; H-acceptors: 4
1-(3-Amino-4-chloro-benzoyl)-imidazolidin-2-one (1420791-66-7) Chlorobenzoyl group, amino substitution C₁₀H₁₀ClN₃O₂ 239.66 Likely moderate solubility; aromatic influence
1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one (54654-72-7) Trifluoromethyl-thiadiazole moiety C₇H₈F₃N₃OS 255.22 High electronegativity; potential agrochemical use
1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one (1179974-27-6) Pyrazole-ethyl chain, amino group C₈H₁₃N₅O 195.22 H-donors: 2; H-acceptors: 4; bioactive potential
Key Observations:
  • Polarity and Solubility: Compounds with hydroxyl or amino groups (e.g., 85356-84-9) exhibit lower XLogP3 values, suggesting higher water solubility compared to methyl-substituted analogs (e.g., 000000020268) .
  • Electron-Withdrawing Groups : The trifluoromethyl-thiadiazole group in 54654-72-7 enhances stability and reactivity, making it suitable for agrochemical applications .
  • Bioactive Potential: Pyrazole and imidazole-containing derivatives (e.g., 1179974-27-6, 61985-33-9) are often intermediates in pharmaceutical synthesis due to their heterocyclic pharmacophores .

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